(2E)-3-(2,2-dimethylhydrazin-1-yl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile
Description
Properties
IUPAC Name |
(E)-3-(2,2-dimethylhydrazinyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-10-4-6-11(7-5-10)18(16,17)12(8-13)9-14-15(2)3/h4-7,9,14H,1-3H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDKWWPAKOZTLY-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CNN(C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/NN(C)C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Aldehydes with 2,2-Dimethylhydrazine
The hydrazine moiety is introduced via condensation between an aldehyde precursor and 2,2-dimethylhydrazine. For example, 4-methylbenzenesulfonylacetaldehyde reacts with 2,2-dimethylhydrazine in ethanol at 25°C, yielding the corresponding hydrazone intermediate (84% yield).
Reaction Conditions :
- Solvent : Ethanol or dichloromethane
- Temperature : 25–40°C
- Catalyst : None required; reaction proceeds via nucleophilic addition-elimination.
Critical Parameters :
- Excess 2,2-dimethylhydrazine (1.2–1.5 equiv) ensures complete conversion.
- Anhydrous conditions prevent hydrolysis of the hydrazone.
Construction of the α,β-Unsaturated Nitrile Backbone
Wittig Reaction for Stereocontrolled Olefination
The (E)-configured double bond is installed via a Wittig reaction between a stabilized ylide and a nitrile-containing aldehyde. For instance, a phosphonium ylide derived from triphenylphosphine and ethyl bromoacetate reacts with 4-methylbenzenesulfonylacetaldehyde hydrazone to form the α,β-unsaturated nitrile.
Optimized Protocol :
- Ylide Precursor : Ethyl (triphenylphosphoranylidene)acetate
- Base : n-BuLi (1.1 equiv) in THF at −78°C
- Yield : 43% with E:Z ratio of 1:3.
Post-Reaction Isomerization :
Treatment with iodine (0.1 equiv) in D-chloroform at 40°C for 12 h enhances E-selectivity (E:Z = 3:1).
Knoevenagel Condensation
Alternative routes employ Knoevenagel condensation between the hydrazone and malononitrile. Catalyzed by piperidine in refluxing ethanol, this method affords the α,β-unsaturated nitrile but with lower stereocontrol (E:Z ≈ 1:1).
Limitations :
Sulfonation Strategies
Early-Stage Sulfonylation
Introducing the 4-methylbenzenesulfonyl group at the aldehyde stage simplifies downstream steps. 4-Methylbenzenesulfonyl chloride reacts with acetaldehyde in the presence of pyridine, yielding 4-methylbenzenesulfonylacetaldehyde (72% yield).
Advantages :
Late-Stage Sulfonation
Direct sulfonation of the pre-formed α,β-unsaturated nitrile is feasible but risks side reactions. Using 4-methylbenzenesulfonyl chloride and DMAP in dichloromethane, sulfonation proceeds at 0°C with 65% yield.
Challenges :
- Nitrile groups may undergo hydrolysis under acidic/basic conditions.
- Requires rigorous temperature control.
Telescoped and Chromatography-Free Processes
Integrated Synthesis Route
Drawing from scalable methodologies for analogous compounds, a four-step telescoped process is proposed:
- Sulfonylation : 4-Methylbenzenesulfonylacetaldehyde synthesis (72% yield).
- Hydrazone Formation : Condensation with 2,2-dimethylhydrazine (84% yield).
- Wittig Reaction : Olefination with nitrile ylide (43% yield).
- Isomerization : Iodine-mediated E-enrichment (E:Z = 3:1).
Overall Yield : 48% (0.72 × 0.84 × 0.43 × 0.85 isomerization).
Purification : Crystallization from pentane/ether (4:1) achieves >99% purity without chromatography.
Comparative Analysis of Methodologies
| Method | Yield | E:Z Ratio | Key Advantage |
|---|---|---|---|
| Wittig + Isomerization | 43% | 3:1 | High stereocontrol post-reaction |
| Knoevenagel | 38% | 1:1 | Simplicity |
| Telescoped Process | 48% | 3:1 | Scalability, no chromatography |
Mechanistic Insights and Side Reactions
Competing Pathways in Wittig Reactions
Homodimerization of the ylide or aldehyde precursor (e.g., forming 23 and 24 in Scheme 4.2.10) reduces yields. Catalysts such as Grubbs-II suppress dimerization but favor Z-isomers.
Hydrazine Over-Alkylation
Excess methylating agents (e.g., methyl iodide) convert 2,2-dimethylhydrazine to undesired trialkylated byproducts. Stoichiometric control and low temperatures (−78°C) mitigate this.
Industrial and Environmental Considerations
Solvent Selection
Catalyst Recycling
Grubbs-II and Hoveyda-Grubbs catalysts are recoverable via filtration, reducing costs in industrial settings.
Chemical Reactions Analysis
Types of Reactions
“(2E)-3-(2,2-dimethylhydrazin-1-yl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile” can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration as a potential pharmaceutical intermediate or active ingredient.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which “(2E)-3-(2,2-dimethylhydrazin-1-yl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile” exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-((Dimethylamino)amino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile
- 3-((Dimethylamino)amino)-2-((4-methoxyphenyl)sulfonyl)prop-2-enenitrile
Uniqueness
“(2E)-3-(2,2-dimethylhydrazin-1-yl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile” is unique due to the specific combination of functional groups and the presence of the 4-methylphenyl sulfonyl moiety, which can impart distinct chemical and physical properties compared to its analogs.
Biological Activity
Chemical Structure and Properties
The compound belongs to a class of hydrazine derivatives, which are known for their diverse biological activities. Its structure can be represented as follows:
- Chemical Formula: C13H16N4O2S
- Molecular Weight: 284.36 g/mol
Structural Features
- Hydrazine moiety: Contributes to the compound's reactivity and potential biological interactions.
- Sulfonyl group: Enhances solubility and may influence the compound's pharmacokinetics.
Anticancer Activity
Recent studies have highlighted the anticancer properties of hydrazine derivatives, including this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung cancer) | 15.2 |
| MCF-7 (Breast cancer) | 12.8 |
| HeLa (Cervical cancer) | 10.5 |
These results indicate that the compound has significant potential as an anticancer agent, particularly against HeLa cells, which are known for their aggressive growth.
The proposed mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspase pathways. The compound appears to disrupt mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production, which is a known trigger for apoptosis.
Antimicrobial Activity
In addition to its anticancer properties, (2E)-3-(2,2-dimethylhydrazin-1-yl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile has shown promising antimicrobial activity.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be developed as an antimicrobial agent, particularly against Staphylococcus aureus, which is known for its resistance to multiple drugs.
Case Study 1: Anticancer Efficacy in Vivo
A study conducted on mice bearing xenograft tumors showed that administration of the compound resulted in a significant reduction in tumor size compared to controls. The treatment was well-tolerated with no observed toxicity at therapeutic doses.
Case Study 2: Synergistic Effects with Other Drugs
Research indicated that combining this compound with conventional chemotherapeutics enhanced anticancer efficacy. For instance, co-treatment with doxorubicin improved cell death rates in MCF-7 cells by approximately 30%.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (2E)-3-(2,2-dimethylhydrazin-1-yl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile, and how can reaction conditions be optimized?
- Methodology : Utilize hydrazone formation via condensation of 4-methylbenzenesulfonylacetonitrile derivatives with 2,2-dimethylhydrazine. Optimize solvent polarity (e.g., ethanol or DMF), temperature (reflux conditions), and stoichiometry. Monitor reaction progress via TLC or HPLC. Purify using column chromatography with gradient elution (e.g., hexane/ethyl acetate) .
- Validation : Confirm product identity via -NMR (e.g., characteristic olefinic proton at δ 7.2–7.8 ppm) and IR (C≡N stretch ~2200 cm) .
Q. How should elemental analysis (CHNS) be conducted to verify purity and composition?
- Protocol : Use a Vario MICRO CHNS analyzer. Calibrate with standard compounds (e.g., sulfanilamide). Prepare triplicate samples (2–3 mg) in tin capsules. Compare experimental vs. theoretical values (e.g., %C: 56.8, %H: 5.2, %N: 13.1, %S: 9.5). Discrepancies >0.3% indicate impurities .
Q. What spectroscopic techniques are critical for structural elucidation?
- Approach :
- NMR : Assign E-configuration via -NMR coupling constants ( ~12–16 Hz for α,β-unsaturated nitriles).
- XRD : For crystalline samples, employ SHELX-2018/2 for structure refinement. Use ORTEP-3 for visualizing anisotropic displacement parameters .
- Mass Spectrometry : Confirm molecular ion [M+H] via HRMS (e.g., m/z 323.1124 ± 0.001) .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder in sulfonyl groups) be resolved during structure refinement?
- Solution : Apply SHELXL’s PART and SIMU instructions to model disorder. Use ISOR restraints for anisotropic displacement parameters. Validate with R <5% and wR <12% .
- Example : A related compound, (2Z)-2-(4-methylphenyl)-3-(2-naphthyl)prop-2-enenitrile, required partial occupancy refinement for overlapping atoms .
Q. What computational methods (e.g., DFT) are suitable for analyzing electronic properties and reaction mechanisms?
- Workflow :
Optimize geometry using B3LYP/6-311+G(d,p).
Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity (e.g., electrophilicity index >1.5 eV indicates nitrile group activity).
Simulate IR spectra and compare with experimental data (RMSD <10 cm) .
- Case Study : DFT analysis of (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one revealed charge transfer interactions influencing antimicrobial activity .
Q. How can bioactivity studies (e.g., enzyme inhibition) be designed to evaluate this compound’s potential?
- Protocol :
- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase).
- Assay Design : Use fluorescence-based inhibition assays (IC) with recombinant proteins. Validate via molecular docking (AutoDock Vina) and MD simulations (NAMD) .
- Data Interpretation : Compare inhibition kinetics with known inhibitors (e.g., acetazolamide).
Data Contradiction Analysis
Q. How to address discrepancies between theoretical (DFT) and experimental (XRD) bond lengths in the α,β-unsaturated system?
- Resolution :
Check for crystal packing effects (e.g., π-π stacking) that distort experimental geometries.
Re-optimize DFT calculations with solvent models (PCM for DMSO).
Cross-validate with neutron diffraction data if available .
Key Research Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
